(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
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Overview
Description
(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Introduction of Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be introduced through a condensation reaction between the benzoxazole derivative and a suitable phenylprop-2-enamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phenylprop-2-enamide moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
- 3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate
Uniqueness
(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring and a phenylprop-2-enamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-16-8-12-22-21(14-16)26-24(28-22)19-11-9-17(2)20(15-19)25-23(27)13-10-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,27)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIGLWBYDDIIKB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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